![molecular formula C77H125F3N14O18 B610142 Elisidepsin CAS No. 915713-02-9](/img/structure/B610142.png)
Elisidepsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PM 02734 is an antineoplastic.
Aplicaciones Científicas De Investigación
Predictive Factors of Sensitivity to Elisidepsin
Research indicates that Elisidepsin exhibits potent cytotoxic effects across various cancer cell lines, particularly in cells with an epithelial phenotype, high E-cadherin, and low vimentin expression. High expression of ErbB3 and Muc1 has been correlated with increased sensitivity to Elisidepsin, while KRAS mutations are associated with resistance. Additionally, Elisidepsin's mechanism involves inducing rapid oncosis in ErbB3-expressing cells (Serova et al., 2013).
Elisidepsin in Combination with Other Therapies
Elisidepsin shows potential for use in combination therapies. For instance, the combination of Elisidepsin with lapatinib and several chemotherapies, such as 5-FU and oxaliplatin, resulted in synergistic effects, highlighting its potential clinical application in combination settings (Serova et al., 2013).
Mechanism of Action
Elisidepsin's mechanism of action is distinct and involves severe membrane damage and necrosis. It induces the redistribution of ErbB3 and two GPI-anchored proteins from the plasma membrane to intracellular vesicles. However, its effects on ErbB1 and ErbB2 are less pronounced. This suggests that the primary action of Elisidepsin might be the induction of liquid ordered domains in the plasma membrane, rather than a direct effect on ErbB proteins (Váradi et al., 2011).
Role of Elisidepsin in Autophagy and Cell Death
Elisidepsin induces cell death through mechanisms that involve features of autophagy, inhibition of the Akt/mTOR signaling pathway, and activation of death-associated protein kinase (DAPK). This complex mechanism, which includes increased autophagosome content and impairment of autophagic flux, is a unique aspect of its action, justifying its development for treating non-small-cell lung cancer (Ling et al., 2011).
Interaction with Glycosylceramides
Elisidepsin's interaction with glycosylceramides in the plasma membrane of tumor cells is pivotal for its mechanism of action. It causes the rapid loss of membrane integrity, leading to necrotic cell death. Resistance to Elisidepsin in certain cell lines is associated with reduced levels of glycosylceramides, further emphasizing the importance of this interaction (Molina-Guijarro et al., 2015).
Propiedades
Número CAS |
915713-02-9 |
---|---|
Nombre del producto |
Elisidepsin |
Fórmula molecular |
C77H125F3N14O18 |
Peso molecular |
1591.92 |
Nombre IUPAC |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C75H124N14O16.C2HF3O2/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102;3-2(4,5)1(6)7/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100);(H,6,7)/b49-23-;/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+;/m0./s1 |
Clave InChI |
FUDHRLIJYPGBOX-MWGCIELCSA-N |
SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C.C(=O)(C(F)(F)F)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PM 02734; PM-02734; PM02734; Elisidepsin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.